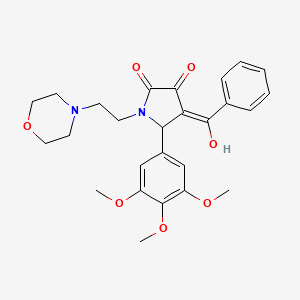

4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one

Description

4-Benzoyl-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one is a synthetic pyrrolidinone derivative characterized by a benzoyl group at position 4, a hydroxyl group at position 3, a 2-morpholinoethyl substituent at position 1, and a 3,4,5-trimethoxyphenyl moiety at position 3. The morpholinoethyl side chain enhances solubility and may influence receptor binding kinetics, while the hydroxyl and benzoyl groups contribute to hydrogen bonding and π-π stacking interactions with biological targets .

Properties

IUPAC Name |

(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O7/c1-32-19-15-18(16-20(33-2)25(19)34-3)22-21(23(29)17-7-5-4-6-8-17)24(30)26(31)28(22)10-9-27-11-13-35-14-12-27/h4-8,15-16,22,29H,9-14H2,1-3H3/b23-21+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHOCHANXUDULY-XTQSDGFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one is a synthetic compound belonging to the class of pyrrolones. Its unique structure, characterized by a benzoyl group, hydroxy group, and morpholinoethyl group, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula for the compound is . The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can interact with cell surface receptors, influencing signal transduction pathways.

- Gene Expression Regulation : The compound may affect the transcription of genes related to cell proliferation and apoptosis.

Biological Activities

Research indicates that 4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one exhibits several biological activities:

Antitumor Activity

In vitro studies have demonstrated that this compound possesses significant antitumor properties. It has been shown to induce apoptosis in cancer cell lines by activating the p53 pathway and inhibiting the MDM2 protein, which is crucial for tumor growth regulation.

Neuroprotective Effects

Preliminary research suggests that the compound may provide neuroprotective effects against oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

Anti-inflammatory Properties

The compound has also exhibited anti-inflammatory activity by downregulating pro-inflammatory cytokines and inhibiting pathways associated with inflammation.

Case Studies

| Study | Findings |

|---|---|

| In vitro study on cancer cell lines | Demonstrated significant apoptosis induction in breast and lung cancer cells through p53 activation. |

| Neuroprotection in animal models | Showed reduced neuronal death and improved cognitive function in models of Alzheimer's disease. |

| Anti-inflammatory assays | Reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of the compound:

- Antitumor Mechanism : The compound was found to disrupt the interaction between p53 and MDM2, leading to increased p53 stability and activity.

- Oxidative Stress Reduction : It effectively scavenged free radicals in vitro, contributing to its neuroprotective effects.

- Cytokine Modulation : Inflammatory cytokine levels were significantly lowered in treated cells compared to controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrrolidinone derivatives, focusing on substituent variations, physicochemical properties, and biological activity. Data are compiled from synthetic and pharmacological studies (Tables 1–3).

Table 1: Structural Comparison of Key Pyrrolidinone Derivatives

Key Observations:

Substituent Diversity: The target compound’s 2-morpholinoethyl group (R<sup>1</sup>) distinguishes it from analogs with hydroxypropyl (e.g., ) or morpholinopropyl chains (e.g., ). Morpholinoethyl may improve blood-brain barrier penetration compared to bulkier substituents. The 3,4,5-trimethoxyphenyl group (R<sup>5</sup>) is a hallmark of antimitotic agents, whereas analogs with 4-fluorophenyl or trifluoromethoxyphenyl (e.g., ) prioritize electronic effects over steric bulk.

Table 2: Physicochemical Properties

<sup>a</sup>Calculated using PubChem data.

Key Observations:

Lipophilicity: The target compound’s LogP (3.2) indicates balanced hydrophilicity, likely due to the morpholinoethyl group, compared to more lipophilic analogs (e.g., LogP 4.1 in ).

Key Observations:

Role of Nitro vs. Trimethoxy Groups : The nitro group in enhances electrophilicity and DNA damage, whereas the trimethoxyphenyl group in the target compound may favor tubulin binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.